Clorgyline

Beschreibung

An antidepressive agent and monoamine oxidase inhibitor related to PARGYLINE.

CLORGILINE is a small molecule drug with a maximum clinical trial phase of II.

Eigenschaften

IUPAC Name |

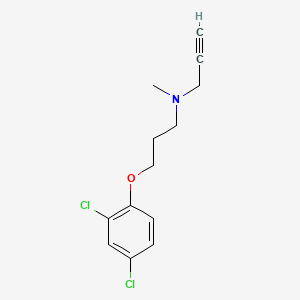

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15/h1,5-6,10H,4,7-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHLQRNAMSNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048445 | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17780-72-2 | |

| Record name | Clorgyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorgyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorgiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYJ16FZU9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Irreversible Inhibition of Monoamine Oxidase A by Clorgyline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the irreversible inhibition of monoamine oxidase A (MAO-A) by the selective inhibitor, clorgyline. This compound is a potent tool in neuroscience research and a prototypical example of a "suicide inhibitor." This document details the mechanism of action, quantitative inhibition parameters, and relevant experimental protocols. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions and methodologies.

Introduction to Monoamine Oxidase A and this compound

Monoamine oxidase A (MAO-A) is a mitochondrial flavoenzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating neurotransmitter levels makes it a significant target for therapeutic intervention in psychiatric and neurological disorders, particularly depression.[1][3]

This compound is a propargylamine-based compound that acts as a potent, selective, and irreversible inhibitor of MAO-A.[4][5] Its high affinity and specificity for MAO-A over its isoform, MAO-B, have established it as a critical pharmacological tool for studying the physiological and pathological roles of MAO-A.[6][7] The irreversible nature of its inhibition provides a long-lasting effect, which has been valuable in both preclinical and clinical research.

Mechanism of Irreversible Inhibition

This compound functions as a mechanism-based or "suicide" inhibitor.[8][9] The catalytic process of MAO-A itself activates this compound, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation.

The process unfolds as follows:

-

Initial Binding: this compound reversibly binds to the active site of MAO-A.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO-A oxidizes the propargylamine moiety of this compound.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive allene species.

-

Covalent Adduct Formation: The reactive intermediate undergoes a nucleophilic attack from the N5 atom of the FAD cofactor.[8][10] This results in the formation of a stable, covalent flavocyanine adduct.[10]

-

Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site, rendering the enzyme catalytically inactive.

Quantitative Inhibition Data

The potency and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | MAO-A | MAO-B | Selectivity (MAO-B/MAO-A) | Reference |

| IC50 | 1.2 nM | 1,900 nM | ~1583-fold | [6] |

| IC50 | 11 nM | - | - | [11] |

| Ki | 0.054 µM | 58 µM | ~1074-fold | [6] |

Table 1: Inhibitory constants of this compound for MAO-A and MAO-B.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MAO-A inhibition. Below are outlines of common experimental protocols used in the study of this compound.

In Vitro MAO-A Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and published studies for determining MAO-A activity and inhibition.[12][13]

Materials:

-

Recombinant human MAO-A

-

This compound hydrochloride

-

MAO substrate (e.g., p-tyramine, or a luciferin-based substrate from a commercial kit)

-

Detection reagent (if using a luminescence kit)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well microplate (opaque-walled for luminescence)

-

Microplate reader with luminescence detection

Procedure:

-

Enzyme Preparation: Dilute the MAO-A enzyme stock to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., 10% DMSO) and then dilute further in assay buffer.

-

Pre-incubation: Add the diluted MAO-A enzyme to the wells of the microplate. Add the this compound dilutions to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background). Incubate for 15-30 minutes at 25°C to allow for inhibitor binding.[11][14]

-

Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for a defined period, typically 20-60 minutes, at 25°C.[11]

-

Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the MAO reaction and initiates a chemiluminescent reaction.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Dialysis Experiment to Confirm Irreversibility

This protocol is designed to differentiate between reversible and irreversible inhibitors.

Procedure:

-

Pre-incubation: Incubate MAO-A with a concentration of this compound sufficient to cause significant inhibition (e.g., 2 times the IC50) for 30 minutes.[15] In parallel, prepare a control incubation with a known reversible inhibitor and another with only the vehicle.

-

Initial Activity Measurement: Take an aliquot from each incubation mixture and measure the MAO-A activity to determine the initial (undialyzed) inhibition.

-

Dialysis: Subject the remainder of the incubation mixtures to extensive dialysis against a large volume of buffer for several hours (e.g., 6 hours with buffer changes) to remove any unbound inhibitor.[15]

-

Post-Dialysis Activity Measurement: After dialysis, measure the MAO-A activity in the dialyzed samples.

-

Analysis: For a reversible inhibitor, enzyme activity should be significantly recovered after dialysis. For an irreversible inhibitor like this compound, there will be no significant recovery of enzyme activity, as the inhibitor remains covalently bound to the enzyme.[15]

In Vivo Effects and Neurochemical Consequences

Administration of this compound to animal models leads to a significant and sustained inhibition of MAO-A activity in the brain and peripheral tissues.[13] This inhibition has profound effects on monoamine neurotransmitter levels.

-

Increased Serotonin and Norepinephrine: By preventing their breakdown, this compound treatment leads to significant elevations in the brain levels of serotonin (5-HT) and norepinephrine (NE).[6][13]

-

Altered Dopamine Metabolism: While MAO-B is the primary enzyme for dopamine metabolism, MAO-A also contributes. Inhibition of MAO-A by this compound leads to a decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC).[6][16]

These neurochemical changes are believed to underlie the antidepressant and anxiolytic effects observed in preclinical and clinical studies.

Conclusion

This compound's mechanism as a selective, irreversible inhibitor of MAO-A provides a powerful example of targeted enzyme inactivation. The formation of a covalent adduct with the FAD cofactor ensures a long-lasting and potent inhibition. The experimental protocols outlined in this guide, from in vitro kinetic assays to dialysis studies, are fundamental for characterizing such inhibitors. A thorough understanding of this compound's molecular mechanism and the methodologies to study it are essential for researchers in pharmacology, neuroscience, and drug development who are exploring the roles of MAO-A in health and disease.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 4. Clorgiline - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Selectivity of this compound and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Titration of human brain monoamine oxidase -A and -B by this compound and L-deprenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis [pubmed.ncbi.nlm.nih.gov]

Clorgyline: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline, a propargylamine derivative, is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, including the downstream signaling pathways affected by its inhibition of MAO-A, and provides a summary of relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, is a synthetic compound belonging to the class of propargylamines.[2] Its chemical structure is characterized by a dichlorophenoxy moiety linked to a propargylamine group, which is essential for its mechanism of action.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine[2] |

| Synonyms | Clorgiline, M&B 9302[1][3] |

| CAS Number | 17780-72-2 (free base)[2], 17780-75-5 (hydrochloride)[4][5] |

| Molecular Formula | C13H15Cl2NO[2] |

| Molecular Weight | 272.17 g/mol [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| pKa (strongest basic) | 8.4 | DrugBank |

| logP | 3.33 | DrugBank |

| Solubility | Soluble in DMSO and ethanol.[6] | Cayman Chemical |

| Appearance | Crystalline solid (hydrochloride salt) | Cayman Chemical |

Synthesis

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, a plausible synthetic route can be inferred from its structure. The synthesis would likely involve the reaction of 2,4-dichlorophenol with a suitable 3-carbon linker containing a leaving group, followed by amination with N-methylpropargylamine. A general, hypothetical workflow is presented below.

Pharmacological Properties

Mechanism of Action

This compound is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, particularly serotonin and norepinephrine.[1] By irreversibly binding to MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[1]

The propargylamine group in this compound's structure is crucial for its irreversible inhibition. It forms a covalent adduct with the FAD cofactor of the MAO-A enzyme, leading to its inactivation.

The selectivity of this compound for MAO-A over MAO-B is a key feature of its pharmacological profile.

| Parameter | MAO-A | MAO-B |

| Ki | 0.054 µM | 58 µM |

| IC50 | 0.0012 µM | 1.9 µM |

Data sourced from APExBIO.

Downstream Signaling Pathways

The inhibition of MAO-A by this compound and the subsequent increase in serotonin and norepinephrine levels trigger a cascade of downstream signaling events through their respective receptors.

Increased serotonin levels in the synapse lead to the activation of various serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The activation of these receptors modulates several intracellular signaling pathways, including the adenylyl cyclase-cAMP and phospholipase C pathways.

Similarly, elevated norepinephrine levels activate adrenergic receptors (alpha and beta subtypes), which are also GPCRs. This activation influences downstream signaling cascades, primarily involving adenylyl cyclase and phospholipase C, leading to various physiological responses.

Pharmacokinetics

| ADME Parameter | Value |

| Bioavailability | Orally active, but specific percentage not available. |

| Volume of Distribution | Not available in public domain. |

| Protein Binding | Not available in public domain. |

| Metabolism | Expected to be metabolized by hepatic enzymes. |

| Route of Elimination | Not available in public domain. |

| Half-life | Not available in public domain. |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of this compound.

MAO-A Inhibition Assay (Fluorescence-based)

This protocol outlines a general procedure for determining the inhibitory activity of this compound on MAO-A using a fluorescence-based assay.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human MAO-A is diluted to a working concentration in assay buffer. This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by adding a specific substrate for MAO-A (e.g., kynuramine or a luminogenic substrate).

-

Detection: After a set incubation time, the reaction is stopped, and a detection reagent is added. In the case of kynuramine, the product, 4-hydroxyquinoline, can be measured fluorometrically. With luminogenic substrates, the generated hydrogen peroxide is measured in a coupled enzymatic reaction that produces a fluorescent or chemiluminescent signal.

-

Data Analysis: The fluorescence or luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of serotonin and norepinephrine in the brain of a freely moving animal following this compound administration.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery for a period of 24-48 hours.

-

Perfusion and Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration.

-

Neurotransmitter Analysis (HPLC-ECD): The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and their metabolites.

-

Data Analysis: The changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.

Conclusion

This compound remains a valuable pharmacological tool for studying the role of MAO-A and the monoaminergic system in various physiological and pathological processes. Its high potency and selectivity for MAO-A make it a standard reference compound in neuroscience and pharmacology research. This guide has provided a comprehensive overview of its chemical structure, properties, and mechanism of action, along with relevant experimental protocols, to aid researchers in their investigations. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in greater detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clorgiline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride 97% | CAS: 17780-75-5 | AChemBlock [achemblock.com]

- 5. Compound Information Page [nimh-repository.rti.org]

- 6. This compound hydrochloride | Monoamine Oxidase | MAO | TargetMol [targetmol.com]

The Discovery and Neuroscientific Journey of Clorgyline: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline, a propargylamine derivative, holds a significant place in the history of neuropharmacology as the first selective inhibitor of monoamine oxidase-A (MAO-A). This technical guide provides a comprehensive overview of the discovery, history, and neuroscientific applications of this compound. It details its mechanism of action, key experimental protocols for its evaluation, and a summary of its quantitative pharmacological data. Furthermore, this guide illustrates the critical signaling pathways influenced by this compound and the experimental workflows used to elucidate its effects, serving as a vital resource for professionals in neuroscience and drug development.

Introduction: The Dawn of Selective Monoamine Oxidase Inhibition

The story of this compound is intrinsically linked to the broader history of monoamine oxidase inhibitors (MAOIs), a class of drugs that revolutionized the treatment of depression. The antidepressant effects of MAOIs were first discovered serendipitously in the 1950s with iproniazid, a drug initially developed for tuberculosis.[1] This discovery led to the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) contributes to depressive symptoms.

Early MAOIs were non-selective, inhibiting both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. This lack of selectivity contributed to significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods. This adverse effect profile spurred the search for more selective inhibitors.

A pivotal moment in this endeavor came in 1968 when J.P. Johnston, a researcher at the British pharmaceutical company May & Baker, discovered the existence of two distinct forms of MAO.[2] This groundbreaking work paved the way for the development of selective MAOIs. May & Baker subsequently developed this compound, also known as M&B 9302, which was identified as a potent and selective inhibitor of MAO-A.[3][4][5] While this compound was never marketed as a clinical antidepressant, its high selectivity made it an invaluable research tool for dissecting the distinct roles of MAO-A and MAO-B in the brain and for understanding the neurobiology of mood disorders.[6]

Mechanism of Action: Irreversible and Selective Inhibition of MAO-A

This compound is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates the MAO-A enzyme.[7] Its chemical structure, N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-prop-2-yn-1-amine, features a propargylamine group that is crucial for its mechanism of action.[8][9][10] This group forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-A enzyme, leading to its irreversible inhibition.[7]

The selectivity of this compound for MAO-A over MAO-B is a key feature that has made it a valuable research tool. MAO-A preferentially metabolizes serotonin and norepinephrine, two neurotransmitters strongly implicated in the pathophysiology of depression and anxiety.[11] By inhibiting MAO-A, this compound leads to an accumulation of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[12]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in numerous studies. The following tables summarize key in vitro inhibition data.

| Parameter | MAO-A | MAO-B | Reference |

| Ki (μM) | 0.054 | 58 | [13] |

| IC50 (μM) | 0.0012 | 1.9 | [13] |

| IC50 (nM) | 39 | >100,000 | [9] |

Table 1: In Vitro Inhibition Constants for this compound

Experimental Protocols

The characterization of this compound's pharmacological profile has relied on a variety of in vitro and in vivo experimental protocols.

In Vitro MAO Inhibition Assays

A common method for determining the inhibitory potency of compounds like this compound is the MAO-Glo™ Assay.

MAO-Glo™ Assay Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A luminogenic MAO substrate is added to the enzyme-inhibitor mixture. The MAO enzyme converts this substrate into a product that can be detected via a luciferase-based reaction.

-

Luminescence Detection: After a set incubation period, a detection reagent containing luciferase is added, and the resulting luminescence is measured.

-

Data Analysis: The degree of MAO inhibition is determined by the reduction in the luminescent signal compared to a control without the inhibitor. IC50 values are then calculated from the dose-response curves.

Behavioral Assays in Animal Models

Behavioral assays in rodents are crucial for assessing the potential antidepressant and anxiolytic effects of compounds.

Forced Swim Test (FST):

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[2][5][6][12][14][15][16][17][18]

-

Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[6][14]

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test.

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[19][20][21][22][23][24]

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a 5-minute session. The time spent in and the number of entries into the open and closed arms are recorded.[19][20][21][22][23][24]

-

Drug Administration: this compound or a vehicle control is administered prior to the test.

-

Interpretation: An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The therapeutic effects of MAO-A inhibition extend beyond a simple increase in monoamine levels. Chronic administration of MAOIs can lead to downstream changes in gene expression and neuroplasticity.

Downstream Signaling Cascade

Inhibition of MAO-A by this compound initiates a cascade of intracellular events. The increased availability of monoamines, particularly serotonin and norepinephrine, leads to enhanced activation of their respective postsynaptic receptors. This, in turn, can modulate intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways.[4][25] Activation of CREB and increased expression of BDNF are thought to be crucial for the long-term neuroadaptive changes that underlie the therapeutic effects of antidepressants.

Experimental Workflow for Investigating Neuroplasticity

A typical workflow to study the effects of this compound on neuroplasticity-related markers would involve the following steps:

Clinical Studies and Therapeutic Potential

Although never commercially launched, this compound was investigated in several clinical trials for the treatment of depression and bipolar disorder.

A study in 16 depressed patients compared the effects of this compound with pargyline, a preferential MAO-B inhibitor. The results showed that this compound treatment led to significant improvement in depression ratings, while minimal changes were observed with pargyline, suggesting that MAO-A inhibition is more critical for antidepressant efficacy.[1][26]

Another study investigated the use of low-dose this compound (5-10 mg daily) in patients with rapidly cycling bipolar disorder who were unresponsive to lithium. The study found that this compound reduced overall-body norepinephrine turnover by 55% and increased tyramine levels, demonstrating its in vivo specificity for MAO-A.[27]

| Study | Patient Population | Dosage | Key Findings | Reference |

| Lipper et al. (1979) | 16 depressed patients | Not specified | This compound showed greater antidepressant and antianxiety effects compared to pargyline. | [1][26] |

| Potter et al. (1982) | 4 women with rapidly cycling bipolar disorder | 5-10 mg/day | Reduced norepinephrine turnover by 55%; demonstrated in vivo MAO-A selectivity. | [27] |

Table 2: Summary of Key Clinical Findings with this compound

Synthesis of this compound

The chemical synthesis of this compound, N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-prop-2-yn-1-amine, can be achieved through a multi-step process. A general approach involves the synthesis of a propargylamine moiety, which is a common structural motif in MAO inhibitors. One common method is the alkylation of a secondary amine with a propargyl halide.

A plausible synthetic route, based on the synthesis of similar propargylamines, is outlined below:

Conclusion

This compound, born from the quest for safer and more selective MAOIs, has carved a distinct and enduring niche in the landscape of neuroscience. Although it never reached the pharmacy shelf, its profound impact as a research tool is undeniable. By providing a means to selectively inhibit MAO-A, this compound has been instrumental in elucidating the distinct roles of the MAO isoforms and has provided invaluable insights into the neurobiology of monoaminergic systems and the mechanisms of antidepressant action. This technical guide serves as a testament to its legacy, offering a comprehensive resource for the researchers, scientists, and drug development professionals who continue to build upon the foundational knowledge that this compound helped to establish.

References

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 7. biopsychiatry.com [biopsychiatry.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluorothis compound) as a potential PET radiotracer for monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | C26H32Cl2N2O | CID 88394184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. animal.research.wvu.edu [animal.research.wvu.edu]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 21. May & Baker - Wikipedia [en.wikipedia.org]

- 22. protocols.io [protocols.io]

- 23. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparative behavioral effects of this compound and pargyline in man: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of low-dose this compound on 24-hour urinary monoamine excretion in patients with rapidly cycling bipolar affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Clorgyline: An In-Depth Technical Guide for Researchers

Introduction: Clorgyline is a potent and well-characterized pharmacological agent that has been instrumental in neuroscience research for decades. As a propargylamine monoamine oxidase inhibitor (MAOI), its primary utility lies in its irreversible and highly selective inhibition of monoamine oxidase A (MAO-A).[1][2] This selectivity allows researchers to dissect the specific roles of MAO-A in neurotransmitter metabolism and its implications in various physiological and pathological processes. Although initially explored as an antidepressant, this compound was never commercially marketed for clinical use but has become an invaluable tool in experimental settings.[1][3] This guide provides a comprehensive overview of this compound's pharmacological profile, experimental applications, and the technical methodologies required for its use in a research context.

Core Pharmacological Profile

Mechanism of Action: this compound functions as a "suicide" inhibitor of MAO-A.[4] It forms a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[4] This action results in an irreversible inactivation of the enzyme, requiring de novo enzyme synthesis for the recovery of MAO-A activity. This irreversible nature makes it a powerful tool for achieving sustained and predictable inhibition of MAO-A in both in vitro and in vivo models.

Selectivity and Potency: The defining characteristic of this compound as a research tool is its high selectivity for the MAO-A isoform over MAO-B. MAO-A preferentially metabolizes key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[5] This selectivity is quantified by significant differences in its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for the two isoforms.

Pharmacodynamic Effects: By inhibiting MAO-A, this compound prevents the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release. The net effect is an elevation of synaptic levels of 5-HT and NE, which underlies many of the behavioral and physiological responses observed in preclinical studies.[4][5] In vivo studies in mice have demonstrated that this compound administration significantly elevates striatal levels of 5-HT and NE.[5]

Off-Target Activity: While highly selective for MAO-A, it is important for researchers to be aware of this compound's off-target binding profiles. It has been shown to bind with high affinity to the sigma-1 (σ1) receptor and with very high affinity to the I2 imidazoline receptor, which is an allosteric site on the MAO enzyme.[1][6] These interactions should be considered when interpreting experimental results, particularly at higher concentrations.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound's potency and selectivity.

| Parameter | Target | Value | Species/System | Reference(s) |

| Ki | MAO-A | 0.054 µM | Not Specified | [5][7] |

| MAO-B | 58 µM | Not Specified | [5][7] | |

| σ1 Receptor | 3.2 nM (0.0032 µM) | Not Specified | [1][6] | |

| I2 Imidazoline Receptor | 40 pM (0.00004 µM) | Not Specified | [1][6] | |

| IC50 | MAO-A | 1.2 nM (0.0012 µM) | Not Specified | [5] |

| MAO-A | 11 nM (0.011 µM) | Human | [8][9] | |

| MAO-A | 2.99 nM (0.00299 µM) | Rat Brain | [10] | |

| MAO-B | 1.9 µM | Not Specified | [5] |

Key Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and common methodologies used to determine the IC50 of this compound.[11] The principle involves the MAO-catalyzed deamination of a substrate (e.g., tyramine), which produces hydrogen peroxide (H2O2). The H2O2 is then detected by a probe that generates a fluorescent signal.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., p-Tyramine)

-

Assay Buffer

-

Fluorescent Probe (e.g., OxiRed™)

-

This compound (as positive control/test article)

-

Solvent (e.g., DMSO)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Enzyme Preparation: Dilute the purified MAO-A enzyme to a working concentration (e.g., 3 U/mL) using the provided Assay Buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., 10% DMSO). The final concentration in the assay should typically range from picomolar to micromolar to capture the full dose-response curve.

-

Pre-incubation:

-

Add 45 µL of the diluted MAO-A enzyme solution to the wells of the 96-well plate.

-

Add 5 µL of the this compound dilutions (or solvent for control wells) to the respective wells.

-

Mix gently and incubate for 15 minutes at 25°C. This allows the irreversible inhibitor to bind to the enzyme.[9]

-

-

Reaction Initiation:

-

Prepare a working reagent containing the MAO substrate and the fluorescent probe according to the manufacturer's instructions.

-

Add 50 µL of the working reagent to each well to initiate the reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically over a period of 20-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo this compound Administration and Tissue Analysis

This protocol provides a general framework for studying the effects of this compound in a rodent model, based on published studies.[5][12]

Materials:

-

Experimental animals (e.g., C57BL/6 or wild-type mice)

-

This compound hydrochloride

-

Vehicle (e.g., Phosphate Buffered Saline - PBS)

-

Standard animal handling and injection equipment

-

Tissue homogenization equipment

-

Instrumentation for neurotransmitter analysis (e.g., HPLC with electrochemical detection or LC-MS)

Procedure:

-

Animal Acclimation: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Drug Preparation: Dissolve this compound hydrochloride in the vehicle (PBS) to the desired stock concentration. Ensure the solution is fully dissolved before administration.

-

Dosing Regimen:

-

Divide animals into experimental groups (e.g., Vehicle control, this compound 0.5 mg/kg, 1.5 mg/kg, 3.0 mg/kg).[12]

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

The dosing can be acute (single injection) or chronic (daily injections for 7-28 days), depending on the experimental question.[12]

-

-

Behavioral Testing (Optional): If behavioral outcomes are being measured, testing should commence after a sufficient treatment period (e.g., after 21 days of chronic treatment).[5]

-

Tissue Collection:

-

At the end of the treatment period, euthanize the animals according to approved ethical protocols.

-

Rapidly dissect the brain regions of interest (e.g., striatum, cortex, hypothalamus) on ice.

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

-

Neurotransmitter Analysis:

-

Homogenize the tissue samples in an appropriate acidic solution (e.g., 0.5 M perchloric acid).[12]

-

Centrifuge the homogenates to pellet proteins.

-

Analyze the supernatant for levels of 5-HT, NE, DA, and their metabolites using HPLC or LC-MS.

-

-

MAO-A Activity Assay (Optional): A portion of the tissue homogenate can be used to measure MAO-A enzymatic activity to confirm the degree of in vivo inhibition.

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound action in the presynaptic neuron.

Caption: Experimental workflow for an in vitro MAO-A inhibition assay.

Caption: Logical flow of an in vivo study using this compound.

References

- 1. Clorgiline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C13H15Cl2NO | CID 4380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

Clorgyline's Affinity for Sigma-1 and I2 Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of clorgyline for the sigma-1 (σ1) and I2 imidazoline receptors. It includes quantitative binding data, detailed experimental protocols for the cited assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Core Findings: Quantitative Binding Affinity

This compound, a well-established monoamine oxidase A (MAO-A) inhibitor, also exhibits high to very high affinity for both the sigma-1 and I2 imidazoline receptors. The binding affinities, expressed as the inhibitor constant (Ki), are summarized in the table below.

| Compound | Receptor | Ki (Inhibitor Constant) |

| This compound | Sigma-1 (σ1) | 3.2 nM[1][2] |

| This compound | I2 Imidazoline | 40 pM[3] |

Experimental Protocols

The determination of this compound's binding affinity for sigma-1 and I2 imidazoline receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor.

Sigma-1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard methodologies for determining sigma-1 receptor binding affinity. The specific Ki value of 3.2 nM for this compound has been widely cited, and this protocol reflects the likely experimental conditions.

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[4][5]

-

Tissue Preparation: Guinea pig brain membranes, which are a rich source of sigma-1 receptors.[5]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma-1 ligand, to determine non-specific binding.

-

Test Compound: this compound, prepared in a range of concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a final volume of 1 mL, the following are incubated:

-

A fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value).

-

Varying concentrations of this compound.

-

Guinea pig brain membrane preparation (typically 100-200 µg of protein).

-

For non-specific binding determination, haloperidol is added instead of this compound.

-

-

Incubation: The mixture is incubated at 37°C for 120-180 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

I2 Imidazoline Receptor Binding Assay

This protocol is based on the study that determined the high-affinity binding of this compound to I2 imidazoline receptors in the rat brain.[3]

Objective: To determine the binding affinity (Ki) of this compound for the I2 imidazoline receptor using a competitive radioligand binding assay with [³H]-idazoxan.

Materials:

-

Radioligand: [³H]-idazoxan, a ligand that binds to I2 imidazoline sites.[3]

-

Tissue Preparation: Rat brain cortical membranes.[3]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Adrenergic Receptor Masking: (-)-adrenaline (10⁻⁶ M) is included to prevent the binding of [³H]-idazoxan to α2-adrenoceptors.[3]

-

Non-specific Binding Control: A high concentration of an appropriate unlabeled ligand (e.g., cirazoline or idazoxan) to determine non-specific binding.

-

Test Compound: this compound, prepared in a range of concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined.

-

Assay Setup: In a final assay volume, the following components are combined:

-

A fixed concentration of [³H]-idazoxan.

-

Varying concentrations of this compound.

-

Rat brain cortical membrane preparation.

-

(-)-adrenaline to mask α2-adrenoceptors.

-

For non-specific binding, an excess of an unlabeled I2 ligand is added.

-

-

Incubation: The assay tubes are incubated, typically at room temperature, for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through polyethylenimine-pretreated glass fiber filters. The filters are washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

-

Data Analysis: The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation. The study reporting the 40 pM Ki value for this compound noted a biphasic displacement curve, indicating high- and low-affinity binding sites, with the 40 pM value representing the high-affinity component (KiH).[3]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[6][7][8][9] It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses. Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with various ion channels and signaling proteins.[6]

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

I2 Imidazoline Receptor Association

The I2 imidazoline receptor binding sites are primarily located on the outer mitochondrial membrane and are closely associated with monoamine oxidase (MAO).[1][10] It is proposed that the I2 binding site is an allosteric site on MAO. The exact signaling cascade downstream of I2 receptor activation is still under investigation, but its localization suggests a role in mitochondrial function and monoamine metabolism.

Figure 2. Association of I2 Imidazoline Receptor with MAO.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of a test compound like this compound.

Figure 3. General Workflow of a Competitive Radioligand Binding Assay.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic treatment with the monoamine oxidase inhibitors this compound and pargyline down-regulates non-adrenoceptor [3H]-idazoxan binding sites in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. Sigma-1 receptor - Wikiwand [wikiwand.com]

- 9. researchgate.net [researchgate.net]

- 10. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Clorgyline: A Potent Inhibitor of Multidrug Efflux Pumps – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR), a phenomenon where cells become resistant to a variety of structurally and functionally unrelated drugs, remains a significant hurdle in the treatment of infectious diseases and cancer. A primary mechanism underlying MDR is the overexpression of multidrug efflux pumps, which actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. This technical guide provides an in-depth exploration of clorgyline, a monoamine oxidase A inhibitor, as a broad-spectrum inhibitor of these efflux pumps. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction to Multidrug Efflux Pumps

Multidrug efflux pumps are transmembrane proteins that play a crucial role in cellular defense by expelling a wide range of toxic substances, including therapeutic drugs.[1] They are broadly classified into several families, with the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) being the most prominent.[2]

-

ABC Transporters: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane.[3] Prominent examples include P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs) in mammals, and Candida Drug Resistance 1 protein (Cdr1p) in fungi.[4][5]

-

MFS Transporters: These pumps utilize the proton motive force as an energy source. A key example in fungi is the Mdr1p transporter.[6]

The overexpression of these pumps is a common mechanism of acquired drug resistance in cancer cells and pathogenic microorganisms.[7] Therefore, the development of efflux pump inhibitors (EPIs) is a promising strategy to overcome MDR and restore the efficacy of existing drugs.[8]

This compound: From Antidepressant to Efflux Pump Inhibitor

This compound is a well-characterized irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.[9] Structurally related to pargyline, it was initially investigated for its antidepressant properties but was never commercially marketed for this indication.[9][10] More recently, research has unveiled a novel and significant activity of this compound as a potent, broad-spectrum inhibitor of fungal multidrug efflux pumps.[6][11]

Quantitative Analysis of this compound's Inhibitory Activity

Several studies have quantified the inhibitory effects of this compound on various fungal efflux pumps. The data consistently demonstrates its ability to chemosensitize drug-resistant fungal strains to standard antifungal agents.

| Efflux Pump | Organism | Substrate(s) | Inhibitor | IC50 / MIC (this compound) | Fold Resistance Reversal | Reference |

| Cdr1p | Candida albicans | Rhodamine 6G, Fluconazole | This compound | IC50: 47.2 µM (for R6G efflux) | Not specified | [6] |

| Cdr2p | Candida albicans | Rhodamine 6G, Fluconazole | This compound | Inhibition of 93.8% at 5 µM | Not specified | [6] |

| Cdr1p | Candida glabrata | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |

| Abc1p | Candida krusei | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |

| Mdr1p | Candida albicans | Fluconazole | This compound | Not specified | Synergistic with fluconazole | [6] |

| Cdr1 | Candida auris | Posaconazole, Voriconazole | This compound | Not specified | Synergistic in recombinant strains | [12] |

| Mdr1 | Candida auris | Posaconazole, Voriconazole | This compound | Not specified | Synergistic in recombinant strains | [12] |

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound as an efflux pump inhibitor.

High-Throughput Screening (HTS) for Efflux Pump Inhibitors

A flow cytometry-based HTS assay is a powerful tool for identifying potential efflux pump inhibitors from large compound libraries.[11]

Principle: This assay measures the intracellular accumulation of a fluorescent substrate of the efflux pump. In the presence of an inhibitor, the pump's activity is blocked, leading to increased fluorescence within the cells.

Detailed Protocol:

-

Strain Preparation: Use a recombinant Saccharomyces cerevisiae strain overexpressing the target efflux pump (e.g., C. albicans Cdr1p). A control strain with an empty vector is also required.

-

Compound Library: Prepare a library of compounds (like the Prestwick Chemical Library) in a 96-well plate format.

-

Incubation: Incubate the yeast cells with the fluorescent substrate (e.g., Rhodamine 6G) to allow for its uptake.

-

Efflux Initiation: Induce efflux by adding an energy source like glucose.

-

Inhibitor Addition: Add the test compounds from the library to the wells.

-

Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer.

-

Data Analysis: Identify "hits" as compounds that cause a significant increase in intracellular fluorescence compared to the control.

Checkerboard Chemosensitization Assay

This assay is used to quantify the synergistic effect between an efflux pump inhibitor and an antimicrobial drug.[6]

Principle: A two-dimensional titration of the inhibitor and the drug is performed to determine the fractional inhibitory concentration (FIC) index, which indicates synergy, additivity, or antagonism.

Detailed Protocol:

-

Microplate Preparation: Prepare a 96-well microplate. Along the x-axis, create a serial dilution of the antimicrobial drug (e.g., fluconazole). Along the y-axis, create a serial dilution of the inhibitor (this compound).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., a fluconazole-resistant C. albicans strain).

-

Incubation: Incubate the plate under appropriate growth conditions.

-

MIC Determination: Determine the minimum inhibitory concentration (MIC) of the drug alone, the inhibitor alone, and in combination.

-

FIC Index Calculation: Calculate the FIC index using the formula: FIC = (MIC of drug in combination / MIC of drug alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).

-

FIC ≤ 0.5 indicates synergy.

-

0.5 < FIC ≤ 4.0 indicates no interaction.

-

FIC > 4.0 indicates antagonism.

-

Nile Red Efflux Assay

This assay directly measures the efflux of the fluorescent substrate Nile Red to assess the inhibitory activity of a compound.[12]

Principle: Nile Red is a fluorescent dye whose fluorescence is enhanced in a hydrophobic environment, such as the cell membrane. Efflux pumps actively remove Nile Red from the cell, leading to a decrease in fluorescence. Inhibitors block this process, resulting in sustained or higher fluorescence.

Detailed Protocol:

-

Cell Preparation: Prepare a suspension of yeast cells overexpressing the target efflux pump.

-

Nile Red Loading: Incubate the cells with Nile Red to allow for its accumulation.

-

Efflux Initiation: Initiate efflux by adding glucose.

-

Inhibitor Addition: Add the test inhibitor (this compound) at various concentrations.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer.

-

Data Analysis: Compare the rate and extent of fluorescence decay in the presence and absence of the inhibitor to determine its effect on efflux activity.

Visualizing Mechanisms and Workflows

Mechanism of Efflux Pump-Mediated Drug Resistance

Caption: Mechanism of drug efflux by an ABC transporter pump.

This compound's Inhibition of Efflux Pumps

Caption: this compound inhibits the efflux pump, increasing intracellular drug concentration.

Experimental Workflow for Identifying Efflux Pump Inhibitors

References

- 1. researchgate.net [researchgate.net]

- 2. The monoamine oxidase A inhibitor this compound is a broad-spectrum inhibitor of fungal ABC and MFS transporter efflux pump activities which reverses the azole resistance of Candida albicans and Candida glabrata clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of ABC Transporters in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 6. The Monoamine Oxidase A Inhibitor this compound Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorpromazine and Amitriptyline Are Substrates and Inhibitors of the AcrB Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clorgiline - Wikipedia [en.wikipedia.org]

- 10. Pargyline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Clorgyline in Murine Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorgyline is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, making it a valuable tool in preclinical behavioral research, particularly in studies related to anxiety and depression.[3][4] These application notes provide a comprehensive overview of this compound dosage and administration in mice for behavioral studies, including detailed protocols and supporting data.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mice for Behavioral Studies

| Dosage (mg/kg) | Administration Route | Frequency | Duration | Mouse Strain | Behavioral Test(s) | Observed Effects | Reference |

| 0.5, 1.5, 3 | Intraperitoneal (i.p.) | Daily | 28 days | Wild-type (WT) | Open Field (OF), Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | 3 mg/kg decreased immobility in TST. No significant effects in OFT and EPM at any dose. | [5][6] |

| 1.5 | Intraperitoneal (i.p.) | Daily | 26 days | YAC128 HD | Open Field (OF), Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | Reduced anxiety- and depressive-like behavior. | [3] |

| 0.1, 1, 10 | Intraperitoneal (i.p.) | Single dose | N/A | ICR | Locomotor Activity, Tail Flick, Hot Plate | Inhibited morphine-induced hyperlocomotion at 1 and 10 mg/kg. Potentiated morphine-induced antinociception at 0.1 mg/kg. | [7] |

| 0-10 | Intraperitoneal (i.p.) | Single dose | N/A | Swiss (RjOrl) | Locomotor Activity | Reduced ethanol-induced locomotion. | [8] |

| 20 | Intraperitoneal (i.p.) | Daily | P2-P21 | C57BL/6J | Novelty Suppressed Feeding, Open Field | Increased latency to feed in novelty suppressed feeding test. Exacerbated amphetamine-induced hyperactivity. | [9] |

| N/A | Weekly injections (with pargyline) | Weekly | 12 weeks | Obese (ob/ob) and normal | Food Intake | Decreased food intake and weight in obese mice. | [10][11] |

Mechanism of Action

This compound selectively and irreversibly inhibits MAO-A, an enzyme located on the outer mitochondrial membrane.[2] MAO-A is responsible for the oxidative deamination of key neurotransmitters, primarily serotonin and norepinephrine, in the presynaptic neuron.[1][12] By blocking MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic terminal and subsequent increased release into the synaptic cleft.[4][13] This enhanced serotonergic and noradrenergic neurotransmission is believed to underlie the antidepressant and anxiolytic effects observed in behavioral studies.[3][14]

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modification of morphine-induced hyperlocomotion and antinociception in mice by this compound, a monoamine oxidase-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The MAO-A inhibitor this compound reduces ethanol-induced locomotion and its volitional intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine and serotonin signaling during two sensitive developmental periods differentially impact adult aggressive and affective behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Effect of the monoamine oxidase inhibitors this compound and pargyline on the hyperphagia of obese mice. [scholars.duke.edu]

- 11. Effect of the monoamine oxidase inhibitors this compound and pargyline on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lecturio.com [lecturio.com]

- 13. Effects of combined treatment with this compound and selegiline on extracellular noradrenaline and serotonin levels | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 14. Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases [mdpi.com]

Application Notes and Protocols for Clorgyline in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Clorgyline, a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), in primary neuronal cell culture experiments.

Introduction

This compound is a potent tool for studying the role of MAO-A in neuronal function and neurodegenerative diseases.[1][2] As an irreversible inhibitor, it covalently binds to MAO-A, leading to a sustained increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3][4] This document outlines detailed protocols for the preparation and application of this compound in primary neuronal cultures, methods for assessing its effects, and a summary of its inhibitory activity.

Data Presentation

Table 1: Inhibitory Potency of this compound

| Target | IC50 | Ki | Species | Reference |

| MAO-A | 1.2 nM | 0.054 µM | Human | [1][5] |

| MAO-B | 1.9 µM | 58 µM | Human | [1] |

| MAO-A | 17 nM | - | - | [6] |

Table 2: Effects of this compound on Neurotransmitter Levels in Striatal Neurons

| Treatment | Serotonin Levels | Norepinephrine Levels | Dopamine Levels | Reference |

| This compound | Significantly Increased | Significantly Increased | Significantly Increased | [3][7] |

| Vehicle | Baseline | Baseline | Baseline | [3][7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution : Dissolve this compound hydrochloride in sterile DMSO to prepare a 10 mM stock solution.

-

Aliquoting : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage : Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: DMSO concentrations in the final culture medium should be kept below 0.5% to avoid neurotoxicity.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

-

Cell Plating : Plate primary neurons (e.g., cortical or hippocampal neurons) at a suitable density on poly-D-lysine coated plates or coverslips and culture for the desired number of days in vitro (DIV) to allow for maturation.

-

Preparation of Working Solution : On the day of treatment, thaw an aliquot of the this compound stock solution and dilute it in pre-warmed complete neuronal culture medium to the desired final concentration (e.g., 10 nM - 1 µM).

-

Media Change : Remove half of the existing culture medium from each well and replace it with the medium containing the appropriate concentration of this compound. For control wells, add medium containing the same final concentration of DMSO.

-

Incubation : Incubate the cells for the desired treatment duration (e.g., 24-72 hours). The optimal incubation time should be determined empirically based on the specific experimental goals.

-

Post-Treatment Analysis : Following incubation, the cells can be processed for various downstream analyses, such as viability assays, neurotransmitter level measurement, or protein expression analysis.

Protocol 3: Assessment of MAO-A Inhibition

A common method to assess MAO-A activity is to measure the production of its metabolites.

-

Cell Lysis : After this compound treatment, wash the neurons with ice-cold PBS and lyse the cells in a suitable lysis buffer.

-

Substrate Incubation : Add a known concentration of a MAO-A specific substrate (e.g., kynuramine) to the cell lysates.

-

Metabolite Detection : Incubate for a specific period, and then measure the formation of the metabolite (e.g., 4-hydroxyquinoline for kynuramine) using a fluorescent or luminescent plate reader.

-

Data Analysis : Compare the metabolite levels in this compound-treated cells to control cells to determine the percentage of MAO-A inhibition.

Mandatory Visualization

Caption: Experimental workflow for using this compound in primary neuronal cell culture.

Caption: Signaling pathway showing this compound's inhibition of MAO-A and its downstream effects.

References

- 1. apexbt.com [apexbt.com]

- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with the MAO-A inhibitor this compound elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols: In Vivo Microdialysis with Clorgyline for Neurotransmitter Measurement

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely utilized technique in neuroscience research to measure the concentrations of endogenous substances in the extracellular fluid of discrete brain regions in living animals.[1][2] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the dynamic monitoring of neurotransmitter levels and their metabolites.[3][4][5][6]

Clorgyline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine, and to a lesser extent, dopamine.[7][8][9] By inhibiting MAO-A, this compound leads to an accumulation of these neurotransmitters in the extracellular space.[7][10] These application notes provide a detailed protocol for using in vivo microdialysis to measure the effects of this compound on neurotransmitter levels in the rodent brain.

Signaling Pathway: MAO-A Inhibition by this compound

Caption: Mechanism of MAO-A inhibition by this compound.

Data Summary

The following tables summarize the quantitative effects of this compound administration on striatal neurotransmitter and metabolite levels as determined by in vivo microdialysis in rodents.

Table 1: Effect of this compound on Striatal Monoamine Neurotransmitters in WT Mice

| Treatment Group | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| Vehicle | Baseline | Baseline | Baseline |

| This compound (0.5 mg/kg) | Increased | Increased | No significant change |

| This compound (1.5 mg/kg) | Significantly Increased | Significantly Increased | No significant change |

| This compound (3.0 mg/kg) | Significantly Increased | Significantly Increased | No significant change |

| Data adapted from Garcia-Miralles et al., Experimental Neurology, 2016.[11] All this compound doses resulted in an approximate 80% reduction in MAO-A enzymatic activity. |

Table 2: Effect of this compound on Striatal Dopamine Metabolites in WT Mice

| Treatment Group | DOPAC |

| Vehicle | Baseline |

| This compound (0.5 mg/kg) | Decreased |

| This compound (1.5 mg/kg) | Significantly Decreased |

| This compound (3.0 mg/kg) | Significantly Decreased |

| Data adapted from Garcia-Miralles et al., Experimental Neurology, 2016.[11] DOPAC (3,4-dihydroxyphenylacetic acid) is a primary metabolite of dopamine, produced by MAO activity. |

Table 3: Effect of this compound on Extracellular Dopamine and Metabolites in Rat Striatum (Caudate and Accumbens)

| Treatment | Extracellular Dopamine (DA) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) |

| This compound (4.0 mg/kg) | Prolonged Increase | Decrease | Decrease |

| Data from a study by Segal et al., 1992, which demonstrated that this compound administration leads to a sustained elevation of extracellular dopamine and a reduction in its primary metabolites in behaving rats.[12] |

Table 4: Effect of this compound on Dopamine and Metabolites in the Dorsal Striatum of Freely Moving Mice

| Treatment | Dopamine (DA) | 3-Methoxytyramine (3-MT) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) |

| This compound | No significant change | Increased | Decreased | Decreased |

| Data from a study by Jamal et al., 2024, which showed that while this compound did not significantly alter dopamine levels alone, it increased 3-MT and decreased DOPAC and HVA levels.[13][14][15] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.

Materials and Reagents

-

Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

This compound: To be dissolved in sterile saline or phosphate-buffered saline (PBS).

-

Anesthetics: e.g., Isoflurane or Ketamine/Xylazine cocktail.

-

Microdialysis Probes: Commercially available probes with appropriate membrane length for the target brain region (e.g., 2 mm for mouse striatum).

-

Guide Cannula: To be implanted stereotaxically.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with a composition similar to the following (in mM): 145 NaCl, 2.7 KCl, 1.0 MgCl₂, 1.2 CaCl₂, pH 7.3-7.4.[16] The solution should be filtered through a 0.22 µm filter before use.

-

Microinfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).[17]

-

Fraction Collector: Refrigerated to preserve sample integrity.

-

HPLC-ECD System: For the analysis of monoamines and their metabolites.[5][18]

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodologies

3.1. Stereotaxic Surgery and Guide Cannula Implantation

-

Anesthetize the animal using an appropriate anesthetic regimen.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-